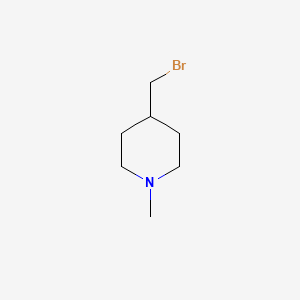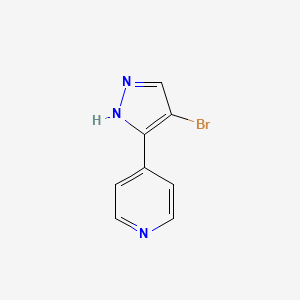![molecular formula C7H7BN2O2 B597580 1H-吡咯并[2,3-B]吡啶-4-基硼酸 CAS No. 1246761-84-1](/img/structure/B597580.png)
1H-吡咯并[2,3-B]吡啶-4-基硼酸
描述
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid is a chemical compound with the molecular formula C7H7BN2O2 . It is often used in research and has a molecular weight of 161.96 .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid involves several steps. The starting material, 4-Bromo-1H-pyrrolo[2,3-b]pyridine, is reacted with sodium hydride in tetrahydrofuran (THF) under nitrogen. The reaction mixture is then cooled and n-butyllithium is added. This is followed by the addition of triisopropyl borate. The reaction mixture is then allowed to warm to room temperature over 1.5 hours .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid consists of a pyrrolopyridine core with a boronic acid group attached at the 4-position .Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid has been used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid is a solid compound that should be stored in an inert atmosphere at 2-8°C. .科学研究应用
Cancer Therapeutics
1H-Pyrrolo[2,3-b]pyridin-4-ylboronic acid: is a compound of interest in the development of cancer therapeutics. It serves as a hinge binder in the design of derivatives that target the fibroblast growth factor receptor (FGFR) family . FGFRs are implicated in various types of tumors, and their abnormal activation is associated with cancer progression and resistance to therapy. Derivatives of this compound have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3, which are promising for the treatment of cancers such as breast, lung, prostate, bladder, and liver cancer .
Drug Design and Synthesis
The compound’s structure is beneficial for structure-based drug design strategies. It has been used to create novel chemotypes of FGFR inhibitors, with modifications leading to compounds with low molecular weight and appealing lead properties for further optimization .
Biological Evaluation
In biological evaluations, derivatives of 1H-Pyrrolo[2,3-b]pyridin-4-ylboronic acid have been tested for their effects on cell proliferation and apoptosis. For instance, certain derivatives have been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis, which is a crucial mechanism for cancer treatment .
Cell Migration and Invasion Studies
The impact of this compound’s derivatives on cell migration and invasion has been assessed using transwell chamber assays. These studies are vital for understanding the compound’s potential in preventing cancer metastasis .
Angiogenesis Research
The FGFR signaling pathway, which can be modulated by derivatives of this compound, is also involved in angiogenesis. This process is critical in tumor growth and metastasis, making the compound relevant for research in this area .
Signal Transduction Pathway Studies
1H-Pyrrolo[2,3-b]pyridin-4-ylboronic acid: and its derivatives can be used to study signal transduction pathways, particularly those involving the FGFR axis. These pathways regulate organ development, cell proliferation, and migration, among other processes .
作用机制
Target of Action
The primary target of 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid is the Fibroblast Growth Factor Receptor (FGFR) family, which includes four distinct isoforms (FGFR1–4) found across various tissue types . The FGFRs play an essential role in various types of tumors .
Mode of Action
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid interacts with FGFRs, inhibiting their activity. This compound has shown potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The inhibition of FGFRs by 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid affects the downstream signaling pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways .
Result of Action
The inhibition of FGFRs by 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid can lead to the inhibition of cell proliferation and induction of apoptosis . For example, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .
Action Environment
The action of 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid can be influenced by environmental factors. For instance, it should be stored in an inert atmosphere at 2-8°C
安全和危害
属性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h1-4,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSPGIZCHXNPRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CNC2=NC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid | |
CAS RN |
1246761-84-1 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-ylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



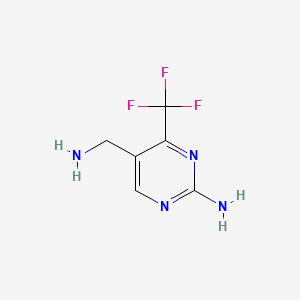
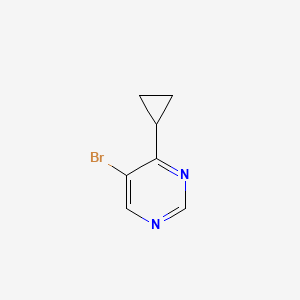

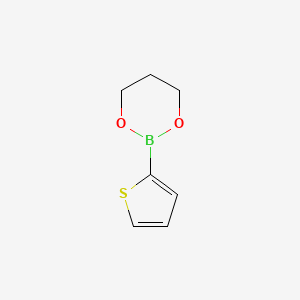
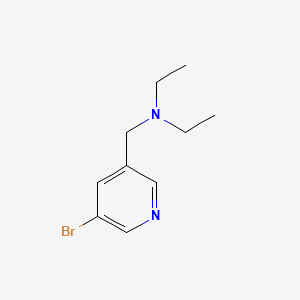
![2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B597513.png)
![1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid](/img/structure/B597515.png)
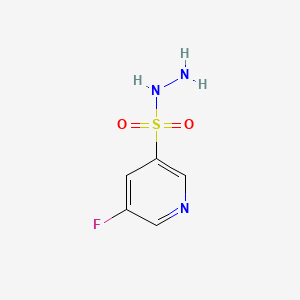
![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B597517.png)
